molecular formula C11H13N3 B8383194 4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]pyridine

4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]pyridine

Cat. No. B8383194
M. Wt: 187.24 g/mol
InChI Key: WXZNEQQEOSTQBO-UHFFFAOYSA-N
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Patent
US04925851

Procedure details

A stirred solution containing 52.5 g (0.50 mol) of 4-vinylpyridine, 36.9 g (0.45 mol) of 2-methylimidazole and 1.1 g of glacial acetic acid was heated to an internal temperature of 130° C. under a nitrogen atmosphere, maintained at this temperature for 5 hours, and then allowed to stand overnight at room temperature. The resultant solidified mass was dissolved in 150 ml of methylene dichloride, treated with charcoal, filtered through Celite and then concentrated in vacuo. The crude residue was crystallized from a mixture of methylene chloride and pentane in a ratio of 1:2.5 as the eluent to yield a solid.
Quantity
52.5 g
Type
reactant
Reaction Step One
Quantity
36.9 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1)=[CH2:2].[CH3:9][C:10]1[NH:11][CH:12]=[CH:13][N:14]=1.C(O)(=O)C.C>C(Cl)Cl>[CH3:9][C:10]1[N:11]([CH2:2][CH2:1][C:3]2[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=2)[CH:12]=[CH:13][N:14]=1

Inputs

Step One
Name
Quantity
52.5 g
Type
reactant
Smiles
C(=C)C1=CC=NC=C1
Name
Quantity
36.9 g
Type
reactant
Smiles
CC=1NC=CN1
Name
Quantity
1.1 g
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was crystallized from a mixture of methylene chloride and pentane in a ratio of 1:2.5 as the eluent
CUSTOM
Type
CUSTOM
Details
to yield a solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CC=1N(C=CN1)CCC1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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